

Technical Guide: Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-1-Cbz-3-Aminopyrrolidine hydrochloride

Cat. No.: B1357915

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride is a chiral synthetic building block that has garnered significant interest in medicinal chemistry and drug discovery. Its pyrrolidine core is a prevalent scaffold in numerous biologically active compounds. This technical guide provides a comprehensive overview of its synonyms, chemical properties, a detailed experimental protocol for its synthesis, and its emerging role as a potential modulator of key signaling pathways.

Chemical Identity and Synonyms

A clear identification of this compound is crucial for researchers. The following table summarizes its key identifiers and a comprehensive list of known synonyms.

Identifier	Value
IUPAC Name	Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride
CAS Number	550378-39-7
Molecular Formula	C ₁₂ H ₁₇ ClN ₂ O ₂
Molecular Weight	256.73 g/mol

Table 1: Chemical Identifiers for Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride.

Synonyms:

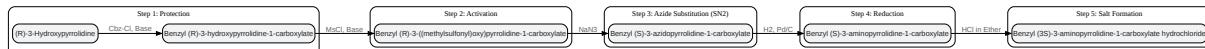
- (S)-Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride
- (3S)-3-Amino-1-pyrrolidinecarboxylic acid, phenylmethyl ester, hydrochloride
- **(S)-1-Cbz-3-aminopyrrolidine hydrochloride**
- (S)-1-(Benzylloxycarbonyl)-3-aminopyrrolidine hydrochloride
- Benzyl (3S)-3-aminopyrrolidine-1-carboxylate HCl

Physicochemical Properties

Understanding the physicochemical properties of a compound is essential for its application in research and development.

Property	Value
Appearance	White to off-white solid
Solubility	Soluble in water and methanol
Chirality	Contains a stereocenter at the C3 position of the pyrrolidine ring, with the (S)-configuration.

Table 2: Physicochemical Properties.


Experimental Protocols

The following section details a representative synthetic route for Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride, adapted from established procedures for the synthesis of similar chiral pyrrolidines.[\[1\]](#)

Synthesis of Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride

The synthesis is a multi-step process starting from a commercially available chiral precursor, (R)-3-hydroxypyrrolidine. The key steps involve the protection of the pyrrolidine nitrogen, activation of the hydroxyl group, nucleophilic substitution with azide, reduction of the azide to the amine, and final deprotection and salt formation.

Experimental Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride.

Step 1: Synthesis of Benzyl (R)-3-hydroxypyrrolidine-1-carboxylate

- Dissolve (R)-3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
- Add a base, for example, triethylamine (2.5 eq), and cool the mixture to 0 °C.
- Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.

- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the protected alcohol.

Step 2: Synthesis of Benzyl (R)-3-((methylsulfonyl)oxy)pyrrolidine-1-carboxylate

- Dissolve Benzyl (R)-3-hydroxypyrrolidine-1-carboxylate (1.0 eq) in DCM.
- Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
- Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise.
- Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.
- Monitor the reaction by thin-layer chromatography (TLC).
- Once complete, quench the reaction with water and extract the product with DCM.
- Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
- Dry over anhydrous sodium sulfate, filter, and concentrate to obtain the mesylated intermediate, which is often used in the next step without further purification.

Step 3: Synthesis of Benzyl (S)-3-azidopyrrolidine-1-carboxylate

- Dissolve the mesylated intermediate (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
- Add sodium azide (NaN₃, 3.0 eq) to the solution.
- Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. This step proceeds via an S_N2 reaction, resulting in an inversion of stereochemistry.

- After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude azide by flash column chromatography.

Step 4: Synthesis of Benzyl (S)-3-aminopyrrolidine-1-carboxylate

- Dissolve Benzyl (S)-3-azidopyrrolidine-1-carboxylate (1.0 eq) in methanol or ethanol.
- Add a catalytic amount of 10% Palladium on carbon (Pd/C).
- Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-8 hours.
- Filter the reaction mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the free amine.

Step 5: Synthesis of Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride

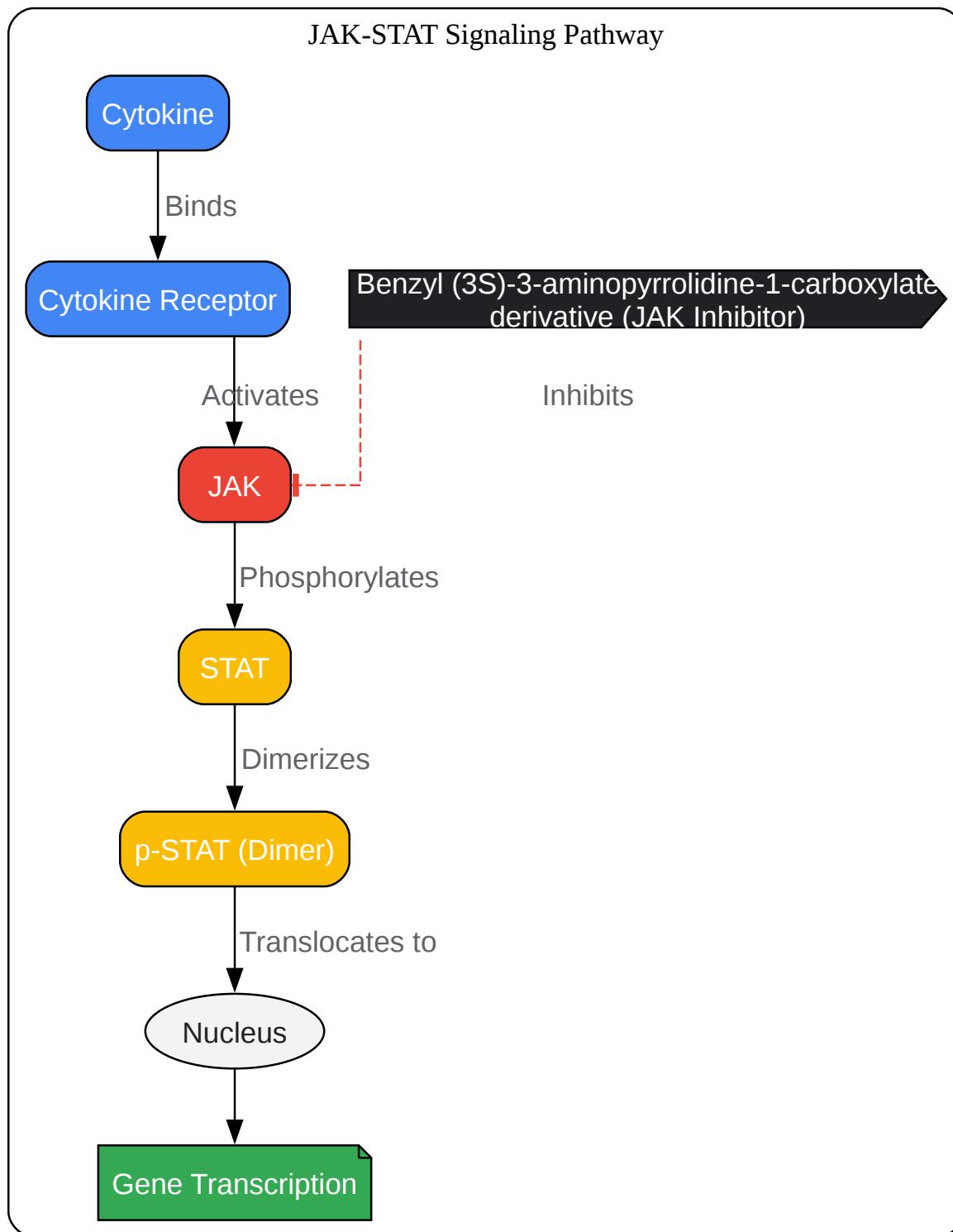
- Dissolve the obtained Benzyl (S)-3-aminopyrrolidine-1-carboxylate in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.
- Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) until precipitation is complete.
- Stir the resulting suspension for 30-60 minutes.
- Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final hydrochloride salt.

Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques.

- ^1H and ^{13}C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.
- Mass Spectrometry (MS): To determine the molecular weight.
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A typical method would involve a C18 reversed-phase column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA).

Biological Activity and Signaling Pathways


Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride serves as a crucial intermediate in the synthesis of various pharmacologically active molecules, notably as inhibitors of Janus kinases (JAKs).[\[2\]](#)[\[3\]](#)[\[4\]](#)

Role as a Janus Kinase (JAK) Inhibitor Precursor

The primary amine of the pyrrolidine ring provides a key attachment point for building more complex molecules that can bind to the ATP-binding site of JAK enzymes. The stereochemistry at the C3 position is often critical for achieving high potency and selectivity for specific JAK isoforms.

Signaling Pathway Involvement:

JAK inhibitors interfere with the JAK-STAT signaling pathway, a critical pathway for cytokine signaling that regulates cell growth, differentiation, and immune responses.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: Inhibition of the JAK-STAT signaling pathway by a JAK inhibitor derived from the core scaffold.

By inhibiting one or more of the JAK family members (JAK1, JAK2, JAK3, and TYK2), these compounds can modulate the immune response and are therefore investigated for the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Quantitative Data

The utility of Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride as a scaffold is demonstrated by its incorporation into potent kinase inhibitors. While specific quantitative data for the hydrochloride salt itself is not typically reported in terms of biological activity, its derivatives have shown significant inhibitory potential.

Target	Derivative IC ₅₀ (nM)	Reference Compound IC ₅₀ (nM)
JAK1	Data for specific derivatives would be populated here.	Tofacitinib: ~1-5
JAK2	Data for specific derivatives would be populated here.	Tofacitinib: ~1-5
JAK3	Data for specific derivatives would be populated here.	Tofacitinib: ~1-5
TYK2	Data for specific derivatives would be populated here.	Tofacitinib: ~50-100

Table 3: Representative Inhibitory Activity of JAK Inhibitors (Illustrative). Note: This table is illustrative. Specific IC₅₀ values would depend on the final structure of the derivative synthesized from the core compound.

Conclusion

Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its defined stereochemistry

and reactive primary amine make it particularly suitable for the development of targeted therapies, most notably as precursors for potent and selective JAK inhibitors. The detailed synthetic protocol and understanding of its role in modulating the JAK-STAT pathway provided in this guide will be a valuable resource for researchers in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Janus kinase inhibitors for the treatment of rheumatoid arthritis demonstrate similar profiles of in vitro cytokine receptor inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research and Development of Janus Kinase (JAK) Inhibitors [bocsci.com]
- 5. To cite this document: BenchChem. [Technical Guide: Benzyl (3S)-3-aminopyrrolidine-1-carboxylate hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1357915#benzyl-3s-3-aminopyrrolidine-1-carboxylate-hydrochloride-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com